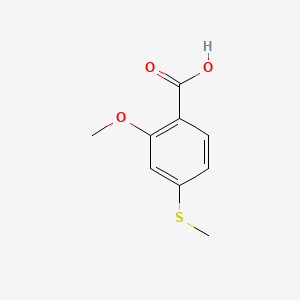

2-Methoxy-4-(methylthio)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-4-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPCPHJGGRTYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223161 | |

| Record name | 4-(Methylthio)-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72856-73-6 | |

| Record name | 2-Methoxy-4-(methylthio)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72856-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)-o-anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072856736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylthio)-o-anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methylthio)-o-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methoxy 4 Methylthio Benzoic Acid

Classical Synthesis Routes

Classical approaches to synthesizing 2-Methoxy-4-(methylthio)benzoic acid often involve multi-step processes starting from readily available materials. Two such routes have been developed utilizing 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol (B1294729) as starting compounds.

Preparation from 2-Methyl-5-nitrophenol

An alternative and more efficient classical route uses 2-methyl-5-nitrophenol as the precursor. This pathway has been identified as being more process-oriented and suitable for larger-scale resynthesis of derivative compounds. The synthesis commencing from this nitrophenol results in a significantly higher total yield of 37%.

| Starting Material | Overall Yield (%) | Reference |

| 4-Methyl-3-nitrobenzenesulfonic Acid | 17 | |

| 2-Methyl-5-nitrophenol | 37 |

Alternative Synthetic Approaches

Alternative methods for synthesizing this compound and related structures have been explored to improve efficiency, reduce steps, or utilize different precursors.

Utilization of this compound [2-(cyclopropylamino)-2-oxoethyl] ester as a Precursor

Synthesis via Alkylation of Benzoic Acid Precursors (e.g., 4-Hydroxybenzoic Acid)

A general strategy for preparing methoxybenzoic acids involves the alkylation (specifically, methylation) of hydroxybenzoic acid precursors. This approach can be adapted for the synthesis of the target molecule. A plausible, though not explicitly detailed, route would begin with a precursor like 4-hydroxybenzoic acid.

The process generally involves two key transformations:

Esterification : The carboxylic acid group is often protected, for example, by converting it to a methyl ester. This can be achieved by reacting the hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid.

O-Methylation : The phenolic hydroxyl group is then methylated. This is commonly done using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

Hydrolysis : Finally, the ester group is hydrolyzed back to a carboxylic acid to yield the final product.

This sequence allows for the selective methylation of the hydroxyl group while the carboxylic acid functionality is protected.

Method for Preparing Methylthiobenzoic Acid from Chlorobenzonitrile

A robust method for introducing a methylthio group onto a benzene (B151609) ring, which can be applied to the synthesis of methylthiobenzoic acids, starts with a corresponding chlorobenzonitrile. This process involves a two-step sequence:

Nucleophilic Aromatic Substitution : The chlorobenzonitrile is reacted with sodium methylmercaptide. This reaction substitutes the chlorine atom with a methylthio group, yielding a methylthiobenzonitrile. The reaction is typically carried out in an organic solvent, often with the aid of a phase-transfer catalyst to improve efficiency.

Hydrolysis : The nitrile group of the resulting methylthiobenzonitrile is then hydrolyzed under alkaline conditions. The addition of a strong base, such as sodium hydroxide (B78521), and heating converts the nitrile into a sodium carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the final methylthiobenzoic acid product.

A patent describes this process for preparing o-methylthiobenzoic acid from o-chlorobenzonitrile.

| Step | Reagents & Conditions | Product |

| 1 | o-Chlorobenzonitrile, Sodium methylmercaptide solution, Dichlorobenzene (solvent), Phase-transfer catalyst, 80°C | o-Methylthiobenzonitrile |

| 2 | Solid Sodium Hydroxide, 110°C | Sodium o-methylthiobenzoate |

| 3 | 20% Hydrochloric Acid (to pH 1-2) | o-Methylthiobenzoic acid |

This route is noted for its use of readily available raw materials and relatively mild reaction conditions.

Advanced Synthetic Techniques and Yield Optimization

Optimizing the synthesis of this compound involves precise control over reaction conditions and the application of advanced catalytic methods to enhance efficiency, yield, and purity.

Stepwise Addition of Reagents and Refluxing in Methanol

While specific documentation detailing the refluxing of this compound in methanol is not extensively available, the principle of controlled, stepwise addition of reagents is a common and critical technique in the synthesis of related methylthiobenzoic acids. This method is employed to manage reaction kinetics, control temperature, and minimize the formation of byproducts.

In analogous syntheses, such as the preparation of other methylthiobenzoic acid isomers, reagents like sodium methyl mercaptide solution are added slowly, or dropwise, to a heated reaction mixture over a period of several hours. google.comgoogle.com This controlled addition ensures that the exothermic reaction proceeds smoothly and prevents temperature spikes that could lead to degradation of reactants or products. Following the addition, the mixture is typically held at an elevated temperature, often under reflux, for several hours to ensure the reaction goes to completion. google.comgoogle.com This period of heating provides the necessary activation energy for the reactants to overcome the energy barrier, thereby maximizing the product yield.

Application of Phase Transfer Catalysis in Methylthiobenzoic Acid Synthesis

Phase transfer catalysis (PTC) is a powerful technique utilized to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This methodology has been successfully applied to the synthesis of methylthiobenzoic acids, offering significant advantages such as milder reaction conditions, reduced side reactions, and higher yields. google.com

The synthesis can be conducted as a three-phase system where a solid resin-supported catalyst facilitates the reaction between an organic solvent phase and an aqueous phase. In a typical procedure for a related isomer, chlorobenzonitrile is dissolved in an organic solvent, and a phase transfer catalyst is added. google.comgoogle.com A solution of sodium methylmercaptide is then added, and the catalyst transports the methylmercaptide anion from the aqueous phase to the organic phase to react with the chlorobenzonitrile. google.comgoogle.com This produces methylthiobenzonitrile, which is subsequently hydrolyzed under alkaline conditions to form the final methylthiobenzoic acid product. google.com

The use of a resin-immobilized catalyst, such as a quaternary ammonium or phosphonium salt, simplifies the post-reaction workup, as the catalyst can be easily recovered by filtration and potentially reused. google.comgoogle.com This approach makes the synthesis more efficient and suitable for larger-scale production. google.comgoogle.com

| Parameter | Condition |

| Reactants | Chlorobenzonitrile, Sodium methyl mercaptide |

| Catalyst | Resin-immobilized quaternary ammonium or phosphonium salt |

| Solvent | Toluene, Xylene, Dichlorobenzene, etc. |

| Temperature | 70°C (initial), 80-110°C (reaction/hydrolysis) |

| Key Benefit | Stable reaction, easy control, high yield, reusable catalyst |

The data in this table is based on the synthesis of methylthiobenzoic acid isomers as described in cited patents.

Isotopic Labeling for Mechanistic and Pharmacokinetic Studies

Isotopic labeling is an indispensable tool for tracing the metabolic fate of a compound and elucidating reaction mechanisms. Specific atoms within the this compound molecule can be replaced with their heavier isotopes, allowing the compound and its metabolites to be tracked and analyzed.

Synthesis of ¹⁴C-Labeled this compound

For pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a drug, carbon-14 (¹⁴C) labeling is frequently employed. Two distinct forms of ¹⁴C-labeled this compound have been prepared. researchgate.net These labeled intermediates were subsequently used in the total synthesis of ¹⁴C-labeled LY175326, a cardiotonic drug candidate. researchgate.net The strategic placement of the ¹⁴C label within the benzoic acid structure allows researchers to monitor the drug's journey and transformation within a biological system. researchgate.net

Synthesis of ¹⁸O-Labeled Derivatives

To facilitate detailed kinetic analysis of metabolite formation, oxygen-18 (¹⁸O) labeling has also been utilized. researchgate.net An ¹⁸O-labeled version of this compound served as a precursor in the synthesis of an ¹⁸O-labeled form of the drug LY175326. researchgate.net This heavy isotope labeling is particularly useful for mass spectrometry-based analyses, enabling researchers to distinguish the drug and its sulfide (B99878) and sulfone metabolites from endogenous molecules and to study the kinetics of their formation with high precision. researchgate.net

Purification and Characterization Techniques in Synthesis

Following synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The identity and purity of the final product are then confirmed using a suite of analytical techniques.

A common purification workflow begins with separating the reaction mixture into its organic and aqueous layers. The pH of the aqueous layer containing the product is then adjusted with acid, causing the crude benzoic acid derivative to precipitate out of the solution. google.comgoogle.com The solid product is collected by filtration. google.comgoogle.com For higher purity, this crude product may undergo distillation, where fractions are collected at a specific temperature range corresponding to the boiling point of the target compound. google.comgoogle.com

The purified compound is characterized by various methods to confirm its structure and assess its purity.

| Technique | Purpose | Finding for this compound |

| Melting Point | Assess purity and confirm identity | 112-114 °C matrixscientific.com |

| FTIR Spectroscopy | Identify functional groups | Confirms presence of carboxylic acid, ether, and aromatic rings. |

| GC-MS | Determine purity and molecular weight | Provides retention time and mass-to-charge ratio for identity confirmation. |

| NMR Spectroscopy | Elucidate molecular structure | ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms. |

Chemical Reactivity and Derivatization Strategies

Oxidation Reactions

The sulfur atom in the methylthio group is susceptible to oxidation, allowing for the synthesis of various sulfinyl and sulfonyl derivatives.

Conversion of Methylthio to Methylsulfinyl and Methylsulfonyl Moieties

The methylthio (-SCH₃) group of 2-Methoxy-4-(methylthio)benzoic acid can be selectively oxidized to form either a methylsulfinyl (-SOCH₃) group (a sulfoxide) or a methylsulfonyl (-SO₂CH₃) group (a sulfone). The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents and controlled stoichiometry typically yield the sulfoxide. For a more complete oxidation to the sulfone, stronger oxidizing agents or harsher conditions are employed. A common and effective method for the oxidation of similar thioether compounds involves using hydrogen peroxide, often in the presence of a catalyst. For instance, the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate to its corresponding sulfone is successfully achieved using 30% hydrogen peroxide with a catalytic amount of sodium tungstate in isopropanol at 40-45°C chemicalbook.comsemanticscholar.org. This method is known to be efficient and high-yielding chemicalbook.com. While this example involves an ethylthio group, the reactivity is analogous for the methylthio group.

Table 1: Oxidation of Thioether Moiety

| Reactant | Reagents | Product(s) | Notes |

|---|---|---|---|

| Aryl Methyl Thioether | Hydrogen Peroxide (H₂O₂) | Aryl Methyl Sulfoxide | Partial oxidation. |

Formation of 2-Methoxy-4-amino-5-methylsulfonyl benzoic acid

A significant derivatization of this structural framework is the synthesis of 4-amino-5-sulfonyl-2-methoxybenzoic acid analogues, which are crucial intermediates in the pharmaceutical industry, notably for the synthesis of the antipsychotic drug Amisulpride patsnap.comguidechem.com. While a direct, one-step conversion from this compound is not documented, multi-step synthetic routes starting from related precursors highlight the key chemical transformations involved.

Table 2: Key Steps in the Synthesis of a 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid Analog

| Step | Starting Material | Key Reagents | Product of Step | Reference |

|---|---|---|---|---|

| Oxidation | methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 30% Hydrogen Peroxide, Sodium Tungstate | methyl 2-methoxy-4-amino-5-ethylsulfonylbenzoate | chemicalbook.com |

Substitution Reactions

Nucleophilic Substitution Involving the Methoxymethyl Group

The term "methoxymethyl group" is not present in the parent compound; it contains a methoxy (B1213986) (-OCH₃) group. Nucleophilic substitution reactions can target this group, primarily through the cleavage of the aryl C-O bond.

Cleavage of aryl methyl ethers is a common transformation in organic synthesis to unmask a phenol. This reaction typically requires harsh conditions and strong reagents. Common methods include the use of strong Brønsted acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃) nih.govtandfonline.comresearchgate.net. Boron tribromide is particularly effective and widely used for cleaving aryl methyl ethers to their corresponding phenols nih.gov.

However, direct nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces the methoxy group from the ring, is generally difficult for this compound. SₙAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, which are absent in this compound. Therefore, reactions involving the methoxy group are more likely to proceed via ether cleavage rather than direct displacement from the aromatic ring.

Esterification Reactions

Formation of Benzoic Acid Esters

The carboxylic acid functional group of this compound readily undergoes esterification with various alcohols. This is a standard and versatile reaction for protecting the carboxylic acid or for synthesizing derivatives with modified properties.

The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) study.comyoutube.com. This is an equilibrium-driven process, and to achieve high yields, it is often necessary to use an excess of the alcohol or to remove the water formed during the reaction tcu.edu. Microwave-assisted Fischer esterification has also been shown to be an effective method for producing high yields of substituted benzoic esters in a closed-vessel system researchgate.netresearchgate.net.

The synthesis of various esters of this compound and related compounds has been reported, confirming the utility of this reaction. For instance, the synthesis of numerous hydroxy-methoxybenzoic methyl esters has been described, often starting with the esterification of the corresponding benzoic acids .

Table 3: General Fischer Esterification Reaction

| Reactants | Catalyst | Product | Byproduct |

|---|

Formation of Amides

The carboxylic acid moiety is the most prominent site for derivatization, readily undergoing reactions to form amides. This transformation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.

Standard amide coupling reactions can be employed for the synthesis of 2-Methoxy-4-(methylthio)benzamides. The general approach involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an active ester, which is then susceptible to nucleophilic attack by an amine.

Common strategies for amide formation include:

Acyl Chloride Formation: The carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly reactive and readily couples with a wide range of amines to form the desired amide.

Use of Coupling Reagents: A variety of coupling reagents can facilitate the direct formation of amides from the carboxylic acid and an amine, avoiding the need for the isolation of a reactive intermediate. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to enhance efficiency and suppress side reactions. Other modern coupling reagents include uronium/aminium salts like HATU and HBTU, or phosphonium salts such as PyBOP.

The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final product. For instance, EDC is often preferred over DCC due to the water-solubility of its urea byproduct, which simplifies purification.

Table 1: Representative Amide Coupling Reactions of this compound

| Amine | Coupling Method | Reagents | Solvent | Typical Conditions | Product |

| Aniline (B41778) | Acyl Chloride | 1. SOCl₂2. Aniline, Pyridine | Dichloromethane (DCM) | 0 °C to room temperature | N-phenyl-2-methoxy-4-(methylthio)benzamide |

| Benzylamine | EDC/HOBt | EDC, HOBt, DIPEA | Dimethylformamide (DMF) | Room temperature, 12-24 h | N-benzyl-2-methoxy-4-(methylthio)benzamide |

| Morpholine | HATU | HATU, DIPEA | DMF | Room temperature, 2-4 h | (2-methoxy-4-(methylthio)phenyl)(morpholino)methanone |

Note: The information in this table is based on general knowledge of amide bond formation and represents plausible reaction conditions for this compound. Specific experimental data for this compound is limited in the scientific literature.

Exploration of Other Reactive Sites

Beyond the carboxylic acid group, the methoxy and methylthio moieties on the aromatic ring of this compound offer additional avenues for derivatization, allowing for further structural modifications.

Reactivity of the Methoxy Group:

The methoxy group (-OCH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution. However, its primary reactivity in derivatization strategies often involves its cleavage to a hydroxyl group.

Demethylation: The methoxy group can be cleaved to reveal a phenolic hydroxyl group using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This transformation can be useful for introducing a new site for further functionalization, such as etherification or esterification at the newly formed phenol.

Reactivity of the Methylthio Group:

The methylthio group (-SCH₃) is also an electron-donating group, though its reactivity is distinct from the methoxy group. The sulfur atom is susceptible to oxidation and can also influence the reactivity of the adjacent methyl group.

Oxidation: The methylthio group can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using various oxidizing agents. Mild oxidants like sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂) can be used for the conversion to the sulfoxide, while stronger oxidizing agents such as potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can achieve the full oxidation to the sulfone. These transformations significantly alter the electronic properties of the substituent, making it electron-withdrawing.

Table 2: Potential Derivatization Reactions at Other Reactive Sites of this compound

| Reactive Site | Reaction Type | Reagents | Solvent | Typical Conditions | Potential Product |

| Methoxy Group | Demethylation | Boron tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to room temperature | 2-Hydroxy-4-(methylthio)benzoic acid |

| Methylthio Group | Oxidation (to Sulfoxide) | Sodium periodate (NaIO₄) | Methanol (B129727)/Water | Room temperature | 2-Methoxy-4-(methylsulfinyl)benzoic acid |

| Methylthio Group | Oxidation (to Sulfone) | Potassium permanganate (KMnO₄) | Acetic Acid/Water | Reflux | 2-Methoxy-4-(methylsulfonyl)benzoic acid |

Note: The reactions described in this table are predicted based on the known reactivity of similar functional groups in other aromatic compounds. Specific experimental validation for this compound may be required.

The interplay of these reactive sites allows for a combinatorial approach to the synthesis of a wide array of derivatives from this compound, making it a versatile building block in organic synthesis.

Role of 2 Methoxy 4 Methylthio Benzoic Acid As an Intermediate in the Synthesis of Biologically Active Compounds

Precursor to Cardiotonic Drugs

The structural framework of 2-Methoxy-4-(methylthio)benzoic acid is integral to the synthesis of several compounds developed for the management of heart conditions. Its atoms form the core of molecules designed to enhance cardiac muscle contractility.

Synthesis of Sulmazole and Isomazole

This compound is a recognized intermediate in the preparation of the cardiotonic drugs Sulmazole and Isomazole. guidechem.com The synthesis pathways for these drugs utilize the benzoic acid derivative as a foundational component, which is subsequently modified through a series of chemical reactions to form the final imidazopyridine structures characteristic of these therapeutic agents. The development of efficient, process-oriented synthesis routes for this compound has been a key focus to facilitate the production of Sulmazole and Isomazole. guidechem.com

Intermediate in the Preparation of LY175326 (2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo-[4,5-c]pyridine hydrochloride)

The compound also plays a pivotal role as an intermediate in the synthesis of LY175326, a potent cardiotonic agent with both inotropic and vasodilator activities. guidechem.com In the synthesis of LY175326, the methylthio group of this compound is oxidized to a methylsulfinyl group. This transformation is a critical step in forming the final, pharmacologically active compound. Research has detailed the preparation of radiolabeled versions of this compound to synthesize 14C-labeled LY175326, which is essential for studying the drug's metabolic fate. guidechem.com

| Cardiotonic Drug | Role of this compound |

| Sulmazole | Key precursor and foundational building block. guidechem.com |

| Isomazole | Key precursor and foundational building block. guidechem.com |

| LY175326 | Intermediate that undergoes oxidation of its methylthio group. guidechem.com |

Synthesis of Other Pharmaceutically Relevant Compounds

The utility of this compound extends beyond cardiotonics, serving as a precursor for other classes of therapeutic agents, including antipsychotic drugs and their metabolites.

Derivatives of 4-Amino-5-alkylsulphonyl Orthanisamides

This compound is a foundational structure for synthesizing 4-Amino-5-alkylsulphonyl Orthanisamides. A prominent example in this class is the antipsychotic drug Amisulpride, which is chemically known as 4-amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.

The synthesis of Amisulpride and related compounds involves several key steps where a precursor derived from the benzoic acid is essential. newdrugapprovals.orgresearchgate.net Typically, a related starting material like 4-amino-2-methoxybenzoic acid undergoes reactions to introduce a thioether group (e.g., an ethylthio group for Amisulpride synthesis) at the 5-position. google.com This thioether is then oxidized to the corresponding sulfonyl group, creating the key intermediate 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. google.comgoogle.com This acid is then coupled with the appropriate amine side-chain to form the final amide product. google.com By analogy, using a methylthio precursor like 4-amino-2-methoxy-5-(methylthio)benzoic acid (which can be derived from this compound via nitration and reduction) would lead to the corresponding methylsulfonyl derivative. svaklifesciences.com

Intermediate for S-Desethyl S-Methyl Amisulpride (Metabolite of Amisulpride)

S-Desethyl S-Methyl Amisulpride is a known metabolite of Amisulpride. The synthesis of this specific compound for use as a reference standard in analytical and metabolic studies logically requires a precursor containing a methylthio group instead of the ethylthio group used for Amisulpride.

The direct precursor to this metabolite is 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic acid. svaklifesciences.com This intermediate is synthesized from a compound containing a methylthio group, namely 4-amino-2-methoxy-5-(methylthio)benzoic acid. This amino-substituted thioether is created and then oxidized to the sulfonyl derivative before being condensed with the pyrrolidine (B122466) side chain. Therefore, this compound serves as a fundamental starting point for accessing this specific metabolite, highlighting its importance in the broader pharmaceutical context of drug metabolism and analysis.

| Compound Class/Metabolite | Synthetic Role of Methylthio Benzoic Acid Core | Key Intermediate |

| 4-Amino-5-alkylsulphonyl Orthanisamides | Provides the core phenyl ring, methoxy (B1213986), and sulfur-containing functional group. | 4-Amino-5-(alkylthio)-2-methoxybenzoic acid |

| S-Desethyl S-Methyl Amisulpride | Serves as the precursor to the methylsulfonyl benzoic acid needed for synthesis. svaklifesciences.com | 4-Amino-2-methoxy-5-(methylsulfonyl)benzoic acid svaklifesciences.com |

Building Block for Advanced Organic Scaffolds

Beyond its application in specific drug syntheses, this compound is valued as a versatile building block for creating advanced and diverse organic scaffolds. Its utility stems from the presence of multiple reactive sites that can be selectively modified.

The carboxylic acid group can be readily converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, allowing for chain extension and the introduction of varied molecular fragments. The thioether (methylthio) group is particularly useful as it can be oxidized to form sulfoxides and sulfones, as demonstrated in the synthesis of LY175326 and Amisulpride analogues. This oxidation alters the electronic properties and steric profile of the molecule. Furthermore, the aromatic ring itself is amenable to further electrophilic substitution reactions, enabling the attachment of additional functional groups to the molecular scaffold. This multi-functional nature allows chemists to use this compound as a starting platform to construct complex, poly-functionalized molecules for various applications in medicinal chemistry and material science.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, electronic distribution, and reactivity.

DFT calculations are instrumental in analyzing the electronic properties of benzoic acid derivatives. The distribution of electron density, molecular electrostatic potential (MEP), and charge localization can be meticulously mapped. The MEP surface, for instance, is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In a typical substituted benzoic acid, the MEP plot would show negative potential regions (usually colored red) around the electronegative oxygen atoms of the carboxylic group, indicating them as likely sites for electrophilic attack. Conversely, positive potential regions (blue) are often found around the hydrogen atoms.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. semanticscholar.orgmdpi.com

For substituted benzoic acids, the HOMO is typically spread over the phenyl ring region, while the LUMO may be distributed over the entire molecule. semanticscholar.org The specific energies and the gap are influenced by the nature of the substituents.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.12 |

| Energy Gap (ΔE) | 4.46 |

The spatial arrangement of atoms in 2-Methoxy-4-(methylthio)benzoic acid can be explored through conformational analysis. Theoretical calculations can determine the relative energies of different conformers and rotamers. nih.gov For instance, rotation around the C-O bond of the methoxy (B1213986) group and the C-S bond of the methylthio group leads to different spatial arrangements. The most stable conformation is the one with the lowest energy, which is often stabilized by intramolecular interactions, such as hydrogen bonds or favorable steric arrangements. nih.gov In the case of this compound, a potential intramolecular hydrogen bond could form between the hydrogen of the carboxylic acid group and the oxygen of the adjacent methoxy group, significantly influencing its preferred conformation.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated based on the electron distribution of a molecule, and properties like dnorm (normalized contact distance) are mapped onto it. Red spots on the dnorm surface indicate close contacts with neighboring molecules, often corresponding to hydrogen bonds, while blue regions represent longer contacts. scirp.org

A key feature of this analysis is the 2D fingerprint plot, which summarizes all intermolecular contacts. crystalexplorer.net It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). Different types of interactions appear as distinct patterns on the plot, and the relative area under these patterns corresponds to the prevalence of that interaction in the crystal packing.

For organic molecules, common interactions include H···H, O···H/H···O, and C···H/H···C contacts. The percentage contributions of these interactions provide a quantitative summary of the crystal packing forces. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 62.6 |

| C···H/H···C | 15.8 |

| O···H/H···O | 15.3 |

| N···H/H···N | 2.2 |

| N···C/C···N | 2.1 |

| C···C | 1.3 |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is a cornerstone of Structure-Activity Relationship (SAR) studies, which aim to link a molecule's chemical structure to its biological activity. By systematically modifying substituents on a core scaffold, researchers can predict how these changes will affect the molecule's properties and function.

The electronic profile of a benzoic acid derivative is heavily influenced by the substituents on its benzene (B151609) ring. iomcworld.com Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution, which in turn affects the molecule's reactivity, acidity, and interaction with biological targets.

Computational SAR studies would involve creating models of various analogs of this compound and calculating their electronic descriptors (like HOMO-LUMO energies, MEP, and atomic charges). By comparing these computed values with experimental activity, a quantitative structure-activity relationship (QSAR) model can be developed to predict the activity of new, unsynthesized compounds. iomcworld.com For example, studies have shown that strong electron-donating groups on the benzene ring can be an important feature for certain biological activities in benzoic acid derivatives. iomcworld.com

Molecular Dynamics Simulations

As of the current literature review, specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not available. Computational research has been conducted on structurally related molecules, providing insights into the dynamics of methoxy and benzoic acid functional groups. However, direct simulation data, including parameters, system compositions, and detailed findings such as interaction energies or conformational analyses for the title compound, have not been published.

Therefore, a detailed discussion with research findings and data tables on the molecular dynamics simulations of this compound cannot be provided at this time.

Mechanistic Studies and Structure Activity Relationships of Derivatives

Influence of Structural Variations on Biological Activity

The biological activities of benzoic acid derivatives, including those related to 2-Methoxy-4-(methylthio)benzoic acid, are intricately linked to the nature and position of their substituents. Variations in these functional groups can significantly modulate their antioxidant, anticancer, and antimicrobial properties.

Antioxidant Activity: The antioxidant potential of phenolic compounds, a class to which derivatives of this compound belong, is heavily influenced by the presence of electron-donating groups. For instance, methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups are known to enhance antioxidant activity. This is attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. Studies on related benzoic acid derivatives have shown that the presence of a hydroxyl group, particularly in the ortho or para position to the carboxylic acid, can significantly increase radical scavenging capabilities. Furthermore, the combination of a hydroxyl group with methoxy groups, as seen in 4-hydroxy-3,5-dimethoxybenzoic acid, has been shown to contribute to strong antioxidant activities. nih.gov

Anticancer Activity: The anticancer properties of benzoic acid derivatives are also highly dependent on their substitution patterns. Research on various substituted benzoic acids has demonstrated that the introduction of different functional groups can lead to compounds with significant cytotoxic effects against various cancer cell lines. For example, in a series of related compounds, the presence and position of fluoro and methoxy groups on the benzoic acid ring were found to be critical for their anti-invasive activities against colon cancer cells. While specific anticancer data for this compound derivatives is limited in the public domain, the general principles of structure-activity relationships suggest that modifications to the methoxy and methylthio groups could modulate their efficacy.

Antimicrobial Activity: Structural modifications also play a crucial role in the antimicrobial effects of benzoic acid derivatives. The lipophilicity and electronic properties of the substituents are key determinants of their ability to penetrate microbial cell membranes and interact with intracellular targets. For instance, studies on thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown that these compounds exhibit specific antimicrobial activity, with the highest efficacy observed against planktonic fungal cells and certain bacteria like P. aeruginosa. The nature of the substituent on the phenyl ring of the thioureide moiety was found to directly impact the antimicrobial spectrum and potency. While direct antimicrobial studies on this compound are not widely available, the presence of the methylthio group suggests potential for antimicrobial activity, which could be further optimized through structural variations. A related compound, 2-Methoxy-4-vinylphenol, has demonstrated notable antimicrobial efficacy, suggesting that the core scaffold has potential. chemicalbook.com

Protonation Equilibria and pKa Values of Analogues

The acidity of a benzoic acid derivative, quantified by its pKa value, is a critical parameter that influences its solubility, absorption, and interaction with biological targets. The pKa is highly sensitive to the electronic effects of the substituents on the benzene (B151609) ring.

Electron-withdrawing groups, such as halogens, tend to increase the acidity (lower the pKa) by stabilizing the carboxylate anion through an inductive effect. Conversely, electron-donating groups, like alkyl groups, generally decrease acidity (increase the pKa). The methoxy group (-OCH3) can exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. The net effect on the pKa depends on its position relative to the carboxylic acid group.

| Compound Analogue | Predicted pKa |

|---|---|

| 2-Methoxy-4-(2-methylthiophenyl)benzoic acid | 3.99 |

| 2-Fluoro-4-methoxy-3-(methylthio)benzoic acid | 3.39 |

Pharmacokinetic Considerations

Pharmacokinetics, which describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, is a crucial aspect of drug development. The elimination half-life (t½), a key pharmacokinetic parameter, indicates the time required for the concentration of a drug in the body to be reduced by half.

Specific pharmacokinetic data for this compound and its direct derivatives are not available in the reviewed scientific literature. However, general principles governing the pharmacokinetics of benzoic acid derivatives can provide some insights. The physicochemical properties of a molecule, such as its lipophilicity (logP), pKa, and molecular weight, play a significant role in its ADME profile. The presence of the methoxy and methylthio groups in this compound would be expected to influence its metabolic pathways, which could involve O-demethylation, S-oxidation, and conjugation reactions.

Enzyme Interaction Studies

The biological effects of many compounds are mediated through their interaction with specific enzymes. Structure-activity relationship studies often involve evaluating how chemical modifications affect a compound's ability to inhibit or activate an enzyme.

While specific enzyme interaction studies for this compound were not found, research on analogous structures provides valuable context. For example, chalcone (B49325) derivatives containing methoxy groups have been shown to inhibit nitric oxide production by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov Specifically, 2'-Methoxy-4',6'-bis(methoxymethoxy)chalcone was found to block the activation of key inflammatory pathways. nih.gov Furthermore, other benzoic acid derivatives have been investigated as inhibitors of various enzymes, including those involved in inflammatory responses and cancer progression. The this compound scaffold, with its specific arrangement of functional groups, presents a template that could be explored for its potential to interact with a range of enzymatic targets.

Future Research Directions and Potential Applications

Development of Novel Synthetic Pathways

The advancement of research into 2-Methoxy-4-(methylthio)benzoic acid and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. Future research in this area is anticipated to move beyond traditional synthetic routes, which may involve multiple steps and harsh reaction conditions. The focus will likely be on creating novel pathways that offer higher yields, greater purity, and access to a wider range of structural analogs.

One promising avenue is the exploration of catalytic cross-coupling reactions. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings could be adapted to introduce the methylthio and methoxy (B1213986) groups onto a benzoic acid scaffold with high regioselectivity. The development of novel catalysts, including palladium, copper, and nickel-based systems, will be crucial in optimizing these transformations for industrial-scale production.

Furthermore, the late-stage functionalization of benzoic acid derivatives presents another exciting research direction. This approach involves modifying a pre-existing benzoic acid core in the final steps of a synthesis, allowing for the rapid generation of a diverse library of derivatives. The development of selective C-H activation methods, for instance, could enable the direct introduction of the methylthio group, thereby streamlining the synthetic process. A patent for preparing methylthio-benzoic acid describes a method involving the reaction of chlorobenzonitrile with sodium methylmercaptide, followed by hydrolysis, which could be a foundational process for further innovation. google.com

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Catalytic Cross-Coupling | High efficiency, regioselectivity, and scalability. | Development of novel and robust catalyst systems. |

| Late-Stage Functionalization | Rapid generation of diverse derivatives. | Exploration of selective C-H activation methodologies. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Optimization of reactor design and reaction conditions. |

Exploration of New Biological Activities of Derivatives

The true potential of this compound likely lies in the diverse biological activities of its derivatives. The core structure serves as a versatile scaffold for the synthesis of new compounds with a wide range of pharmacological properties. Future research will undoubtedly focus on synthesizing and screening libraries of these derivatives to uncover novel therapeutic applications.

Initial investigations could draw inspiration from the known biological activities of other substituted benzoic acid derivatives. For instance, various benzoic acid compounds have demonstrated antimicrobial, anti-inflammatory, and analgesic properties. preprints.orgresearchgate.net By modifying the core structure of this compound, for example, by introducing different substituents on the aromatic ring or by converting the carboxylic acid to an ester or amide, it may be possible to enhance these activities or discover entirely new ones.

A particularly promising area of research is the investigation of these derivatives as potential anticancer agents. preprints.orgresearchgate.net The unique combination of functional groups in this compound could lead to derivatives that selectively target cancer cells or inhibit key signaling pathways involved in tumor growth and proliferation. High-throughput screening of a diverse library of these compounds against various cancer cell lines will be a critical first step in this exploration.

Moreover, the neuroprotective potential of these derivatives warrants investigation. Some benzoic acid derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's. sci-hub.se The structural features of this compound derivatives could allow them to cross the blood-brain barrier and interact with relevant targets in the central nervous system.

| Potential Biological Activity | Rationale | Research Focus |

| Antimicrobial | The benzoic acid moiety is a known pharmacophore in antimicrobial agents. chemicalbook.com | Synthesis and screening of derivatives against a broad spectrum of bacteria and fungi. |

| Anti-inflammatory | Many non-steroidal anti-inflammatory drugs (NSAIDs) are benzoic acid derivatives. | Evaluation of derivatives for their ability to inhibit key inflammatory enzymes like COX-1 and COX-2. |

| Anticancer | The structural diversity of benzoic acid derivatives allows for the design of compounds that can interact with various cancer targets. preprints.orgresearchgate.net | High-throughput screening against cancer cell lines and investigation of mechanisms of action. |

| Neuroprotective | Certain benzoic acid derivatives have shown potential in modulating pathways involved in neurodegeneration. sci-hub.se | Assessment of the ability of derivatives to protect neuronal cells from oxidative stress and other insults. |

Advanced Computational Modeling for Drug Design and Discovery

In silico methods are poised to play a pivotal role in accelerating the discovery and development of drugs based on the this compound scaffold. nih.gov Advanced computational modeling can provide valuable insights into the structure-activity relationships (SAR) of its derivatives, guiding the design of more potent and selective compounds while minimizing the need for extensive and costly experimental screening.

Molecular docking studies will be instrumental in predicting how these derivatives bind to specific biological targets, such as enzymes or receptors. nih.gov By simulating the interactions between a ligand and its target at the atomic level, researchers can identify key binding modes and design modifications to enhance affinity and specificity. This approach has been successfully applied to other benzoic acid derivatives to identify potential inhibitors for various diseases. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) modeling can be employed to establish a mathematical correlation between the chemical structure of the derivatives and their biological activity. nih.gov This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

Pharmacokinetic and toxicity (ADMET - absorption, distribution, metabolism, excretion, and toxicity) predictions will also be a critical component of the computational workflow. stmjournals.com By assessing the drug-like properties of virtual compounds early in the discovery process, researchers can identify and address potential liabilities, such as poor bioavailability or off-target toxicity, leading to the design of safer and more effective therapeutic agents. The convergence of X-ray diffraction, molecular docking, dynamic simulations, and other advanced computational insights will be crucial in this endeavor. nih.gov

| Computational Technique | Application | Expected Outcome |

| Molecular Docking | Predicting binding modes and affinities of derivatives to biological targets. nih.gov | Identification of key interactions and guidance for lead optimization. |

| QSAR Modeling | Establishing a correlation between chemical structure and biological activity. | Prediction of the activity of virtual compounds and prioritization for synthesis. |

| ADMET Prediction | Assessing the pharmacokinetic and toxicity profiles of virtual compounds. stmjournals.com | Early identification and mitigation of potential drug development liabilities. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-target complexes over time. | Understanding the stability of binding and the impact of conformational changes. |

Sustainable Synthesis and Green Chemistry Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, future research on this compound will need to incorporate the principles of green chemistry. The development of sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources will be a key focus.

One promising strategy is the use of alternative, greener reaction media. Supercritical fluids, such as carbon dioxide, and ionic liquids are being explored as replacements for traditional volatile organic solvents, which are often toxic and environmentally harmful. ijpsjournal.com The amidation of benzoic acid derivatives has been shown to proceed efficiently in supercritical CO2, significantly reducing solvent consumption. ijpsjournal.com

The development of catalytic processes is another cornerstone of green chemistry. The use of highly efficient and recyclable catalysts can reduce the need for stoichiometric reagents, which often generate large amounts of waste. Biocatalysis, which employs enzymes to carry out chemical transformations, offers a particularly attractive green alternative, as enzymes are biodegradable and often operate under mild reaction conditions. ijpsjournal.com

Furthermore, the principles of atom economy, which aim to maximize the incorporation of all starting materials into the final product, will guide the design of new synthetic pathways. Solvent-free reactions and microwave-assisted synthesis are additional green techniques that can lead to more efficient and environmentally friendly processes. ijpsjournal.com The use of renewable feedstocks, such as lignin-based benzoic acid derivatives, is also a promising avenue for the sustainable production of active pharmaceutical ingredients. rsc.org The Schotten-Baumann reaction in an aqueous environment is an example of a classical method that can be adapted to be more environmentally friendly. brazilianjournals.com.br

| Green Chemistry Approach | Benefit | Research Focus |

| Alternative Reaction Media | Reduced use of volatile organic solvents. ijpsjournal.com | Exploration of supercritical fluids and ionic liquids. |

| Catalysis | Minimized waste and increased efficiency. | Development of recyclable catalysts and biocatalytic methods. ijpsjournal.com |

| Atom Economy | Maximized incorporation of starting materials into the product. | Design of synthetic routes with minimal byproduct formation. |

| Renewable Feedstocks | Reduced reliance on petrochemicals. | Utilization of biomass-derived starting materials. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methoxy-4-(methylthio)benzoic acid, and how can reaction conditions be optimized?

- Methodology : Start with substituted benzoic acid precursors, such as methyl ester derivatives, to introduce methoxy and methylthio groups. Use palladium-based catalysts for coupling reactions under mild conditions to avoid decomposition. Monitor reaction progress via TLC and HPLC, and purify intermediates via column chromatography. Optimize solvent systems (e.g., methanol/water mixtures) and temperature (40–60°C) to enhance yield (>85%) and purity (>95%) .

- Key Tools : NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment .

Q. How should researchers handle and store this compound to maintain stability?

- Methodology : Store in airtight, light-resistant containers at 2–8°C. Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture. Conduct stability tests under controlled humidity (RH <40%) and temperature (25°C) for 6–12 months to assess degradation products via LC-MS .

- Safety Precautions : Use PPE (gloves, goggles) and fume hoods during handling. Refer to SDS guidelines for disposal of hazardous decomposition products like carbon oxides .

Q. What analytical techniques confirm structural integrity and purity?

- Methodology :

- NMR Spectroscopy : Identify methoxy (δ 3.8–4.0 ppm) and methylthio (δ 2.1–2.3 ppm) proton signals. Compare with computed spectra (e.g., PubChem data) .

- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (e.g., m/z 212 for C₉H₁₀O₃S).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can computational tools predict the compound’s reactivity or biological interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., tyrosinase). Validate predictions with in vitro inhibition assays .

- QSAR Studies : Corolate substituent electronic parameters (Hammett σ) with biological activity. Compute logP (n-octanol/water) via software like MarvinSketch to predict membrane permeability .

Q. What strategies resolve contradictions in reported solubility or stability data?

- Methodology :

- Experimental Determination : Use shake-flask method for solubility in buffers (pH 2–9) and solvents (DMSO, ethanol). Measure via UV-Vis spectrophotometry at λ_max .

- Cross-Validation : Compare stability data under accelerated conditions (40°C/75% RH) with literature. Use LC-MS to identify degradation pathways (e.g., oxidation of -SMe to sulfoxide) .

Q. How can researchers investigate enzyme inhibition mechanisms involving this compound?

- Methodology :

- Kinetic Assays : Perform Michaelis-Menten experiments with tyrosinase or CYP450 isoforms. Use Lineweaver-Burk plots to distinguish competitive (e.g., benzoic acid analogs) vs. non-competitive inhibition .

- Controls : Include positive inhibitors (e.g., kojic acid) and substrate-only controls. Validate reversibility via dialysis assays .

Q. What challenges arise in scaling up derivatives for pharmacological testing?

- Methodology :

- Process Optimization : Replace batch reactors with flow chemistry for safer handling of reactive intermediates (e.g., thiols). Use design of experiments (DoE) to optimize catalyst loading (e.g., 5% Pd/C) and reaction time .

- Purification Challenges : Implement preparative HPLC or recrystallization (ethanol/water) to remove byproducts (e.g., disulfides) at multi-gram scale .

Notes

- Contradictions : Solubility data gaps require experimental validation due to limited literature .

- Advanced Tools : Leverage LC-MS platforms (e.g., Creative Proteomics) for trace metabolite detection in biological matrices .

- Safety : Follow Chemwatch guidelines for PPE and hazard mitigation during scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.